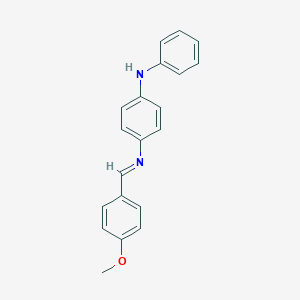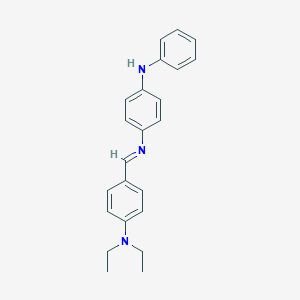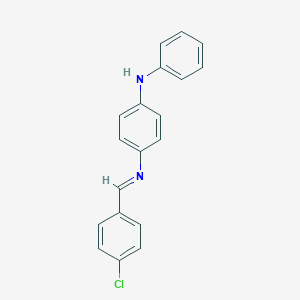![molecular formula C17H19BrN2O4S B322733 5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B322733.png)
5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a furan ring, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the aromatic nucleophilic substitution reaction, where a bromine atom is introduced into the furan ring. This is followed by the sulfonylation of the phenyl ring and the subsequent attachment of the piperidine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the sulfonyl group allows the compound to form strong interactions with target proteins, potentially inhibiting their activity. This can lead to the modulation of various biological processes, making the compound a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine: This compound shares a similar structure but contains a pyrimidine ring instead of a furan ring.
N-(4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: This compound has a similar sulfonyl-phenyl-piperidine structure but differs in the acetamide group.
Uniqueness
The uniqueness of 5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H19BrN2O4S |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
5-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12-8-10-20(11-9-12)25(22,23)14-4-2-13(3-5-14)19-17(21)15-6-7-16(18)24-15/h2-7,12H,8-11H2,1H3,(H,19,21) |
Clave InChI |
DDFRBBOBODSUEO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromo-4-methylphenoxy)-N'-[(5-methylthien-2-yl)methylene]acetohydrazide](/img/structure/B322650.png)


![N-[(4-bromophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B322653.png)

![ethyl 2-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}pentanoate](/img/structure/B322658.png)


![1-butyl-3-[4-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]sulfonylurea](/img/structure/B322661.png)
![2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322666.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322667.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B322670.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B322671.png)
![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide](/img/structure/B322674.png)
